molecular formula C8H7NO4 B1230360 Homoquinolinic acid CAS No. 490-75-5

Homoquinolinic acid

Cat. No.: B1230360
CAS No.: 490-75-5
M. Wt: 181.15 g/mol
InChI Key: HQPMJFFEXJELOQ-UHFFFAOYSA-N
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Description

Homoquinolinic acid is a potent excitotoxin and a conformationally-restricted analogue of N-methyl-D-aspartate. It acts as a partial agonist at the main glutamate site of the N-methyl-D-aspartate receptor, with some selectivity for receptors containing the NR2B subunit . This compound is known for its neurotoxic properties and is used extensively in scientific research to study the mechanisms of excitotoxicity and neurodegeneration.

Biochemical Analysis

Biochemical Properties

Homoquinolinic acid plays a crucial role in biochemical reactions by interacting with NMDA receptors. It is approximately equipotent to NMDA and about five times more potent than quinolinic acid as an agonist of the NMDA receptor . This compound has been found to label a novel, yet uncharacterized binding site, which can be distinguished from the NMDA receptor with the use of 2-carboxy-3-carboxymethylquinoline (CCMQ), a selective ligand of the uncharacterized site . The interaction of this compound with NMDA receptors is essential for its excitotoxic effects.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by acting on NMDA receptors, leading to excitotoxicity. This compound can cause neuronal excitation and neurotoxicity, which are mediated through its action on NMDA receptors . The impact of this compound on cell signaling pathways, gene expression, and cellular metabolism is primarily due to its ability to activate NMDA receptors, leading to calcium influx and subsequent cellular damage.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to NMDA receptors. As a partial agonist, it activates these receptors, leading to an influx of calcium ions into the cell . This calcium influx triggers a cascade of intracellular events, including the activation of various enzymes and signaling pathways that ultimately result in excitotoxicity and neuronal damage. This compound’s selectivity for NR2B subunit-containing receptors further modulates its effects on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its excitotoxic properties over extended periods, leading to sustained neuronal damage

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can induce mild excitotoxicity, while higher doses can lead to severe neuronal damage and toxicity . Threshold effects have been observed, where a specific dosage range is required to elicit significant excitotoxic effects. Additionally, high doses of this compound can result in adverse effects, including convulsions and neurodegeneration.

Metabolic Pathways

This compound is involved in metabolic pathways related to the kynurenine pathway, which metabolizes the amino acid tryptophan . It interacts with various enzymes and cofactors within this pathway, influencing metabolic flux and metabolite levels. The role of this compound in these pathways is critical for understanding its broader biochemical and physiological effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments. Understanding the transport mechanisms of this compound is essential for elucidating its effects on cellular function and its potential therapeutic applications.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. It is primarily localized to regions with high NMDA receptor density, such as the hippocampus and cortex . This localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell. The subcellular localization of this compound is crucial for its excitotoxic effects and its interactions with other biomolecules.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Homoquinolinic acid undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various quinolinic derivatives.

    Reduction: Reduction reactions can modify the functional groups on the quinoline ring.

    Substitution: Substitution reactions can introduce different substituents on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.

Major Products: The major products formed from these reactions include various quinolinic acid derivatives, which can have different biological and chemical properties .

Scientific Research Applications

Homoquinolinic acid is widely used in scientific research due to its potent excitotoxic properties. Some of its applications include:

Comparison with Similar Compounds

    Quinolinic acid: Another potent excitotoxin and N-methyl-D-aspartate receptor agonist.

    Ibotenic acid: A neurotoxin that acts on glutamate receptors.

    Tetrazolylglycine: A compound with similar excitotoxic properties.

Uniqueness: Homoquinolinic acid is unique due to its conformationally-restricted structure, which provides selectivity for NR2B subunit-containing receptors. This selectivity makes it a valuable tool for studying specific receptor subtypes and their roles in excitotoxicity and neurodegeneration .

Properties

IUPAC Name

3-(carboxymethyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c10-6(11)4-5-2-1-3-9-7(5)8(12)13/h1-3H,4H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQPMJFFEXJELOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70197658
Record name Homoquinolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70197658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

490-75-5
Record name 2-Carboxy-3-pyridineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=490-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Homoquinolinic acid
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Record name Homoquinolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70197658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Homoquinolinic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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